Biguanide Hydrochloride

Overview

Description

Biguanide Hydrochloride, also known as 1,1'-Biphenyl-dihydrochloride, is a chemical compound derived from the aromatic hydrocarbon 1,1'-biphenyl. It is a white crystalline solid with a melting point of 127-128°C and a molecular weight of 192.12 g/mol. This compound is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers and in the production of polyurethane foams.

Scientific Research Applications

1. Therapeutic Applications

Biguanides, including Biguanide Hydrochloride, have been researched for a range of therapeutic properties. They are noted for their applications in antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV treatments. These compounds are highly basic and are mostly available as hydrochloride salts. This versatility in therapeutic applications highlights the potential of this compound in various medicinal fields (Kathuria et al., 2021).

2. Synthetic Access and Potential as Future Drugs

This compound has seen resurgent interest in recent years, with applications extending to catalysts, organic strong bases, ligands for metal complexation, and starting materials in organic synthesis for nitrogen-containing heterocycles. Its broad range of biological activities suggests its potential as a future drug in various therapeutic fields, including as efficient metal ligands (Grytsai et al., 2021).

3. Electronic and Vibrational Properties for Drug Delivery

Studies using Density Functional Theory have explored the electronic and vibrational properties of Poly (hexamethylene biguanide) Hydrochloride. Understanding these properties is crucial for applications in drug delivery, specifically in choosing surface interaction characteristics of carriers (Rodrigues et al., 2021).

4. Coordination with Metal Complexes

Research on this compound includes studies on coordination with metal complexes. This coordination has been shown to increase therapeutic properties and reduce side effects. Complexes with metals like Zinc have been successful in experiments, especially in diabetic animals (François et al., 2020).

5. Structural Characterization and Anticholinesterase Activity

Biguanide derivatives have been synthesized and characterized for their potential biological activities. These activities include anticholinesterase effects, which are important for treating conditions like Alzheimer's disease. Such studies provide insights into the potential of this compound in treating neurodegenerative diseases (Gungor et al., 2019).

6. Application in Food Preservation Industries

This compound, specifically in the form of chitosan biguanidine hydrochloride, has been studied for its use in edible coatings. Its addition to coatings like carboxymethyl cellulose/alginate significantly improves thermal properties, mechanical properties, and antimicrobial properties, suggesting its potential in food preservation (Salama et al., 2019).

Mechanism of Action

Target of Action

Biguanide Hydrochloride, commonly known as Metformin, primarily targets the mitochondrial respiratory complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a significant role in cellular energy production. By targeting this complex, this compound can influence the cell’s metabolic processes, particularly those related to glucose metabolism and insulin sensitivity .

Mode of Action

This compound interacts with its primary target, the mitochondrial respiratory complex I, by inhibiting its function . This inhibition leads to a decrease in the production of ATP, the cell’s main energy currency, causing an energy stress condition within the cell . In response to this energy stress, the cell activates compensatory mechanisms, including the AMP-activated protein kinase (AMPK) pathway . Activation of the AMPK pathway leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AMPK signaling pathway . This pathway is activated in response to the energy stress caused by the inhibition of the mitochondrial respiratory complex I . Activation of the AMPK pathway leads to a variety of downstream effects, including improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These effects collectively contribute to the drug’s antihyperglycemic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in energy metabolism and insulin sensitivity . By inhibiting the mitochondrial respiratory complex I, this compound induces a state of energy stress within the cell . This triggers the activation of the AMPK pathway, leading to improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These changes help to lower blood glucose levels, making this compound effective for glycemic control in type 2 diabetes mellitus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inorganic salts has been found to enhance the flocculation performance of Poly(hexamethylene biguanide) Hydrochloride, a related compound, indicating that the compound’s action may increase with increasing ionic strength . Additionally, the compound has been found to be pH-tolerant in the removal of anionic dyes at higher dosages

Biochemical Analysis

Biochemical Properties

Biguanide Hydrochloride plays a crucial role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins, including AMP-activated protein kinase (AMPK) and mitochondrial respiratory complex I. The interaction with AMPK leads to the activation of this enzyme, which plays a key role in cellular energy homeostasis. This compound inhibits mitochondrial respiratory complex I, leading to a decrease in ATP production and an increase in AMP levels, which further activates AMPK .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates AMPK, which in turn regulates several downstream pathways involved in glucose and lipid metabolism. This activation leads to increased glucose uptake, decreased gluconeogenesis, and improved insulin sensitivity . Additionally, this compound has been shown to inhibit the proliferation of certain cancer cells by affecting mitochondrial function and inducing cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial respiratory complex I, leading to the inhibition of this complex. This inhibition results in a decrease in ATP production and an increase in AMP levels, which activates AMPK. The activation of AMPK leads to several downstream effects, including the inhibition of gluconeogenesis, increased glucose uptake, and improved insulin sensitivity . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors such as FOXO and PGC-1α .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged exposure. Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in mitochondrial function and energy metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without significant adverse effects. At high doses, this compound can cause toxic effects, including lactic acidosis and mitochondrial dysfunction . Threshold effects have been observed, where the beneficial effects of the compound plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as AMPK and mitochondrial respiratory complex I, leading to changes in metabolic flux and metabolite levels. The activation of AMPK by this compound results in increased glucose uptake, decreased gluconeogenesis, and improved insulin sensitivity . Additionally, the compound has been shown to affect lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic cation transporters (OCTs), which facilitate its entry into the cytoplasm. Once inside the cell, this compound accumulates in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism . The compound’s distribution within tissues is influenced by its hydrophilic nature, which allows it to be readily absorbed and transported in aqueous environments.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. The compound accumulates in the mitochondrial matrix, where it interacts with mitochondrial respiratory complex I and affects ATP production. This localization is crucial for its mechanism of action, as the inhibition of mitochondrial respiratory complex I leads to the activation of AMPK and subsequent downstream effects on cellular metabolism . Additionally, this compound has been shown to localize to other organelles, such as lysosomes and endosomes, where it may exert additional effects on cellular function .

properties

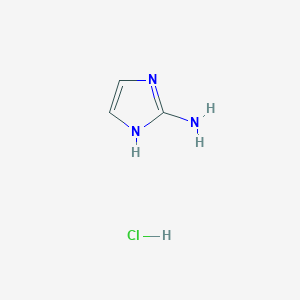

IUPAC Name |

1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPUYTAEIPNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=N)N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963886 | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4761-93-7 | |

| Record name | Imidodicarbonimidic diamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4761-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidodicarbonimidic diamide, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)